4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring . They are widely used in the development of pharmaceutical drugs due to their bioactivity. For example, some benzenesulfonamides are used as carbonic anhydrase inhibitors .
Molecular Structure Analysis
The molecular structure of benzenesulfonamides consists of a benzene ring attached to a sulfonamide group. The sulfonamide group typically consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms .Chemical Reactions Analysis
Benzenesulfonamides can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides can vary widely depending on their specific structure. For example, 4-methylbenzenesulfonamide has a molecular weight of 171.217 and its IUPAC Standard InChI is InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) .Scientific Research Applications
Anticancer Activity
The compound’s inhibitory effect on carbonic anhydrase IX (CA IX) makes it a promising candidate for cancer therapy. CA IX is overexpressed in many solid tumors, leading to uncontrolled cell proliferation and tumor hypoxia. The synthesized benzenesulfonamide derivatives demonstrated significant anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). Notably, compounds 4b–c, 4e, 4g–h exhibited potent inhibition at concentrations ranging from 1.52–6.31 μM, with selectivity against breast cancer cells up to 17.5 times .
Antimicrobial Properties
The same derivatives were also evaluated for their antimicrobial activity. While further studies are needed, their potential as antimicrobial agents warrants exploration. Researchers have reported excellent enzyme inhibition against CA IX (IC50: 10.93–25.06 nM) and CA II (IC50: 1.55–3.92 μM), highlighting their selectivity for CA IX over CA II .
Apoptosis Induction
Compound 4e induced apoptosis in MDA-MB-231 cells, significantly increasing annexin V-FITC levels compared to the control. This apoptotic effect suggests its potential as an apoptosis-inducing agent in cancer therapy .
Carbonic Anhydrase Inhibition
The compound’s interaction with carbonic anhydrases (CAs) is crucial. CA IX inhibition disrupts tumor metabolism, making it an attractive target. The derivatives 4e, 4g, and 4h showed remarkable selectivity for CA IX over CA II, emphasizing their potential as CA inhibitors .
Synthesis of Novel Sulfonamide Compounds
In addition to its biological activities, the compound’s synthesis pathway is of interest. For instance, the novel sulfonamide compound (4-nitrophenyl)sulfonyltryptophan (DNSPA) was synthesized from 4-nitrobenzenesulfonylchloride and L-tryptophan precursors using the slow evaporation method .
Thiazolone Scaffold Design
The compound’s structure includes a thiazolone scaffold, which plays a crucial role in its biological properties. Understanding the relationship between the scaffold and its activity can guide further drug design efforts .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on benzenesulfonamides are likely to involve the development of new derivatives with improved bioactivity and reduced side effects. This could involve modifications to the benzene ring or the sulfonamide group to alter the compound’s interactions with biological targets .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-17-9-12-20(13-10-17)29(25,26)23-19-11-14-22-18(16-19)6-5-15-24(22)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDWJQZAFGWJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.